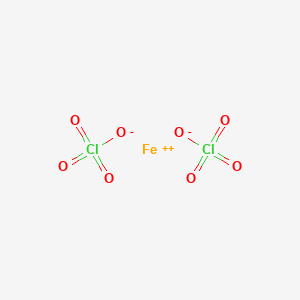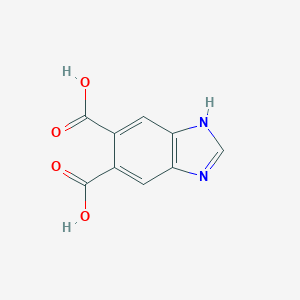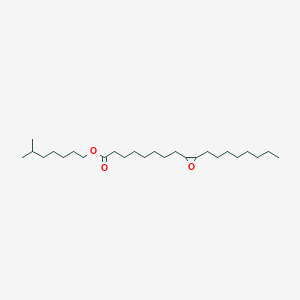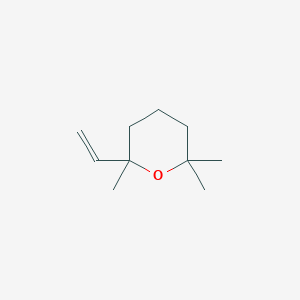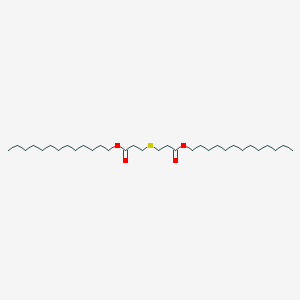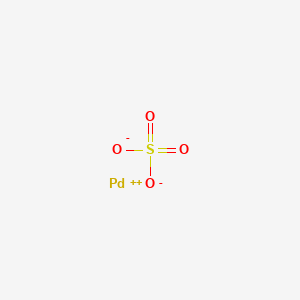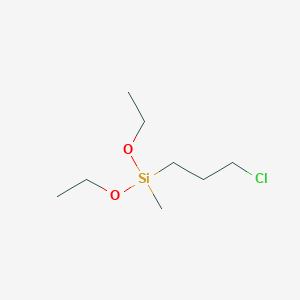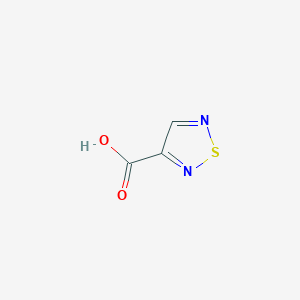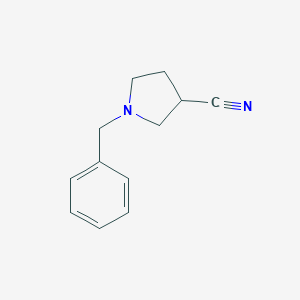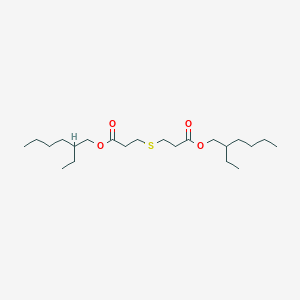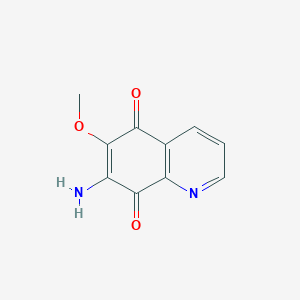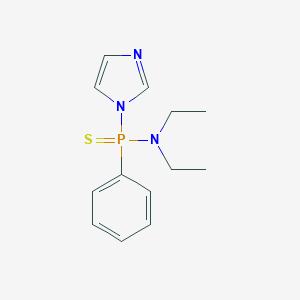
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide, commonly known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a member of the phosphine family and is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of IMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, IMP has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. IMP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In infectious diseases, IMP has been shown to inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and chitin synthase. In neurological disorders, IMP has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Biochemische Und Physiologische Effekte
IMP has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, IMP has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to improve cognitive function and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IMP in lab experiments is its potential therapeutic applications in various fields of medicine. IMP has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using IMP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis method for IMP is relatively complex and has a moderate yield, which can make it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for IMP research, including further studies on its mechanism of action, optimization of the synthesis method to improve yield and scalability, and clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new IMP derivatives with improved solubility and pharmacokinetic properties. Overall, IMP has shown great potential as a therapeutic agent in various fields of medicine, and further research is needed to fully understand its potential applications.
Synthesemethoden
IMP can be synthesized using a two-step reaction process. In the first step, 4-bromoaniline is reacted with diethylamine to form N,N-diethyl-4-bromoaniline. In the second step, N,N-diethyl-4-bromoaniline is reacted with (chloro)phenylphosphine sulfide to form IMP. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
IMP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurological disorders. In cancer treatment, IMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
13568-11-1 |
|---|---|
Produktname |
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide |
Molekularformel |
C13H18N3PS |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
N-ethyl-N-[imidazol-1-yl(phenyl)phosphinothioyl]ethanamine |
InChI |
InChI=1S/C13H18N3PS/c1-3-15(4-2)17(18,16-11-10-14-12-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
FEAFQIPVURBKOC-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
Kanonische SMILES |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2 |
Synonyme |
(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



